5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-hydroxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDQTJXLWGWCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a fluorinated benzene derivative. One common method is the reaction of 5-fluoro-2-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate nucleophilic attack.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Aromatic Ketones: Formed by oxidation of the hydroxyl group.
Scientific Research Applications
Chemical Synthesis
5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is primarily used as a reagent in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis. Its application in the synthesis of sulfonyl fluorides has been demonstrated through various methods:
- Electrochemical Synthesis : A mild and environmentally friendly electrochemical method has been developed for synthesizing sulfonyl fluorides using thiols or disulfides. The combination of this compound with potassium fluoride in a biphasic reaction mixture yielded sulfonyl fluorides with high efficiency .
- Photocatalytic Methods : Recent advancements have shown that photocatalytic methods can facilitate the formation of sulfonyl fluorides from various substrates. These methods allow for the rapid construction of the sulfonyl fluoride moiety, highlighting the compound's utility in synthetic organic chemistry .
Medicinal Chemistry
The compound plays a crucial role in drug discovery and development:
- Covalent Protein Labeling : this compound has been explored for its potential in covalent protein modification. Research indicates that derivatives based on this compound can provide insights into protein interactions and stability, making them valuable for designing selective inhibitors in pharmacology .
- Biological Activity : The compound's derivatives have been synthesized to target specific biological receptors, such as the 5-HT7 receptor. Mechanochemical reactions have been utilized to create biologically active compounds, showcasing its relevance in developing new therapeutic agents .
Materials Science
In materials science, this compound is utilized to create advanced materials with unique properties:
- Fluorosulfonylated Polymers : The incorporation of sulfonyl fluorides into polymer matrices has led to materials with enhanced thermal stability and chemical resistance. These materials are being investigated for applications in coatings and adhesives .
Data Table: Summary of Applications
Case Study 1: Electrochemical Synthesis
A study demonstrated the effective use of this compound in an electrochemical setup to synthesize sulfonyl fluorides from thiols. The method achieved a yield of approximately 74% under optimized conditions, showcasing its practical application in laboratory settings .
Case Study 2: Drug Discovery
In another significant study, researchers utilized derivatives of this compound to develop new compounds targeting serotonin receptors. The mechanochemical approach provided a sustainable pathway for synthesizing these biologically active molecules, indicating the compound's potential in pharmacological applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 5-Fluoro-2-hydroxybenzene-1-sulfonyl Fluoride and Analogs
Key Differences and Research Findings
Sulfonyl Fluoride vs. Sulfonyl Chloride: Sulfonyl fluorides are less reactive than chlorides in nucleophilic substitutions, offering better stability in aqueous environments. This makes the fluoride derivative preferable for prolonged storage and controlled reactions .
Applications :
- The hydroxyl-sulfonyl fluoride combination in the target compound may enable dual reactivity (e.g., hydrogen bonding for crystal engineering and sulfonyl fluoride for covalent linkage), distinguishing it from 5-fluoro-2-methanesulfonyl-benzylamine hydrochloride, which is tailored for amine-based drug synthesis .
Sulfonyl fluorides generally exhibit lower acute toxicity than chlorides but still require careful handling.
Biological Activity
5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (also known as 5-Fluoro-2-hydroxybenzenesulfonyl fluoride) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHFNOS
Molecular Weight: 195.18 g/mol
The compound features a fluorine atom and a hydroxyl group on the benzene ring, contributing to its unique reactivity profile. The sulfonyl fluoride group is known for its electrophilic nature, making it a valuable functional group in chemical synthesis and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes: The sulfonyl fluoride moiety can act as an irreversible inhibitor of serine proteases and other enzymes by forming covalent bonds with active site residues. This mechanism is crucial in developing therapeutic agents targeting specific enzymes involved in disease processes.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating potential efficacy in inhibiting bacterial growth .
Anticancer Properties
Research has indicated that this compound displays significant anticancer activity. A notable study evaluated its effects on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC values in the nanomolar range. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis and repair mechanisms .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens, including:
| Pathogen | Activity | IC |
|---|---|---|
| Escherichia coli | Moderate inhibition | 10 µM |
| Staphylococcus aureus | Significant inhibition | 5 µM |
| Candida albicans | Low inhibition | 20 µM |
These findings suggest that the compound could be explored further for potential applications in treating infections caused by resistant strains .
Case Studies
- Study on Leukemia Cells: In a controlled experiment, the impact of this compound on L1210 mouse leukemia cells was assessed. The results indicated a marked decrease in cell viability, supporting its potential use as an anticancer agent .
- Antimicrobial Efficacy Assessment: A series of experiments were conducted to evaluate the antimicrobial efficacy against clinical isolates. The compound demonstrated varying levels of activity, with particular effectiveness noted against Gram-positive bacteria. This suggests a possible mechanism involving disruption of bacterial cell wall synthesis or function .
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic studies are still limited, initial research indicates that the compound exhibits favorable absorption characteristics. However, further studies are necessary to elucidate its metabolism and excretion pathways.
Safety Profile: Toxicological assessments have indicated that while the compound shows promising biological activity, careful evaluation is required to determine its safety margins in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation and fluorination steps. For example, sulfonyl chloride intermediates can be fluorinated using reagents like KF or AgF under anhydrous conditions. Reaction temperature (e.g., 0–5°C for sulfonation) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to isolate the product with >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm via NMR (δ −120 to −125 ppm for sulfonyl fluoride groups) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Use HPLC-MS to track degradation products (e.g., hydrolysis to sulfonic acid). Kinetic modeling (Arrhenius equation) predicts shelf life under storage conditions. Note that the sulfonyl fluoride group is susceptible to hydrolysis in basic media (pH >10), requiring inert atmospheres (N) and desiccants for long-term storage .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential sulfonyl fluoride reactivity. In case of exposure, rinse with copious water (15+ minutes) and seek medical evaluation. Store in airtight containers at 2–8°C, away from moisture. Emergency spill protocols include neutralization with sodium bicarbonate and disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How can computational chemistry (DFT/MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfur in sulfonyl fluoride). Molecular dynamics (MD) simulations in explicit solvent models (water/DMSO) reveal solvation effects on transition states. Compare computed activation energies with experimental kinetic data to validate models. Use software like Gaussian or ORCA for simulations .
Q. What strategies resolve contradictions in spectroscopic data (e.g., vs. NMR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerization) or solvent effects. Acquire variable-temperature NMR (VT-NMR) to observe coalescence points for conformational exchange. Use deuterated solvents (CDCl, DMSO-d) to minimize solvent shifts. Cross-validate with HSQC/HMBC experiments to assign ambiguous peaks. For fluorinated analogs, - HOESY can clarify spatial proximity .
Q. How does the electronic effect of the 5-fluoro substituent influence the sulfonyl fluoride’s reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl group, accelerating nucleophilic substitution (e.g., with amines or thiols). Compare Hammett substituent constants (σ for -F = +0.34) to quantify electronic effects. Kinetic studies (pseudo-first-order conditions) using competing substrates (fluorinated vs. non-fluorinated) reveal rate enhancements of 2–3 fold in polar aprotic solvents .
Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications while maintaining regiochemical fidelity?
- Methodological Answer : Scaling introduces heat dissipation and mixing inefficiencies. Use flow chemistry for exothermic steps (e.g., sulfonation) to improve temperature control. Optimize stoichiometry (e.g., 1.2 eq. fluorinating agent) and solvent volume to minimize side reactions. Pilot-scale HPLC (preparative C18 columns) or continuous crystallization can enhance purity. Process analytical technology (PAT) like in-line IR monitors reaction progress .
Data Analysis and Interpretation
Q. How to statistically validate the reproducibility of synthetic yields and purity across multiple batches?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA or t-tests to assess batch-to-batch variability. For purity, use HPLC peak area % (RSD <2% acceptable). Document outliers (e.g., moisture-contaminated batches) and refine protocols. Use control charts (Shewhart charts) for ongoing quality monitoring .
Literature and Database Utilization
Q. Which databases and search strategies are most effective for locating peer-reviewed studies on fluorinated sulfonyl compounds?
- Methodological Answer : Prioritize SciFinder (CAS content), Reaxys, and PubMed. Use Boolean queries: (this compound) OR (fluorophenyl sulfonyl fluoride) AND (synthesis OR mechanism). Filter by publication date (last 10 years) and document type (articles/reviews). Cross-reference patents (Google Patents, Espacenet) for applied methods. For spectral data, consult SDBS or NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
